Diisopropyl benzoylamidophosphate
Description
Diisopropyl fluorophosphate (DFP) is an organophosphorus compound first synthesized in 1932 . DFP is a potent irreversible cholinesterase inhibitor, binding stoichiometrically to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via phosphorylation of the enzyme’s active site, releasing hydrogen fluoride (HF) .
Properties
CAS No. |
3808-08-0 |
|---|---|
Molecular Formula |
C13H20NO4P |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphorylbenzamide |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)17-19(16,18-11(3)4)14-13(15)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,15,16) |
InChI Key |
XGRJGMZUZVGTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NC(=O)C1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl benzoylamidophosphate typically involves the reaction of benzoyl chloride with diisopropyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl benzoylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoramidates.
Scientific Research Applications
Diisopropyl benzoylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diisopropyl benzoylamidophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition is often irreversible, making it a potent inhibitor of enzymes like acetylcholinesterase. The molecular pathways involved include the formation of a stable enzyme-inhibitor complex, which disrupts normal enzymatic function.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical and Pharmacological Comparison
Research Findings
Inhibition Mechanisms
Hydrolysis Pathways
Pharmacological Nuances
- DFP’s lipid solubility enables blood-brain barrier penetration, exacerbating neurotoxicity compared to less lipophilic analogs like TEPP .
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